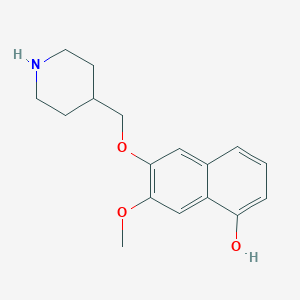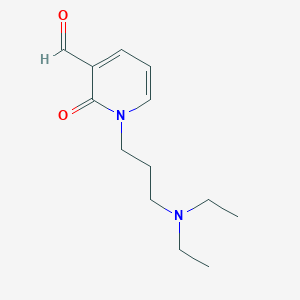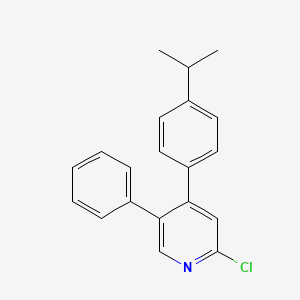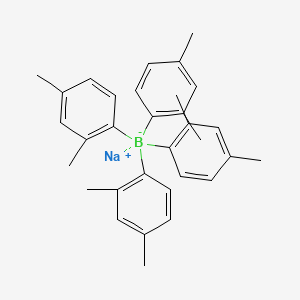
Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylthio Group:
Amination: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Fluorination: The fluorine atom is incorporated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves the esterification of the acrylic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Nitro derivatives, halogenated compounds
科学的研究の応用
Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the benzylthio and fluorophenyl groups can enhance its binding affinity and specificity, leading to potent biological effects.
類似化合物との比較
Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate can be compared with similar compounds such as:
2-Aminobenzothiazole: Known for its medicinal properties and used in the synthesis of various pharmaceuticals.
Fluorophenylacrylate Derivatives: These compounds share structural similarities and are used in organic synthesis and material science.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C18H18FNO2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
ethyl (E)-3-(2-amino-5-benzylsulfanyl-4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H18FNO2S/c1-2-22-18(21)9-8-14-10-17(15(19)11-16(14)20)23-12-13-6-4-3-5-7-13/h3-11H,2,12,20H2,1H3/b9-8+ |
InChIキー |
XIPCCILOWOXMCR-CMDGGOBGSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1N)F)SCC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1N)F)SCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)





![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)


